molecular formula C21H17N3O3 B12185130 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide

3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide

Cat. No.: B12185130
M. Wt: 359.4 g/mol
InChI Key: VSWATQVCXQMWRN-UHFFFAOYSA-N
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Description

3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a chromene backbone, which is a benzopyran derivative.

Preparation Methods

The synthesis of 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide involves multiple steps, typically starting with the preparation of the chromene backbone and the pyrazole ring separately, followed by their coupling.

    Chromene Backbone Synthesis: The chromene backbone can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate ketone under acidic conditions.

    Pyrazole Ring Synthesis: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the chromene backbone with the pyrazole ring through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Scientific Research Applications

3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

    Medicine: Due to its potential biological activities, it can be studied for therapeutic applications in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes or receptors, inhibiting or activating their function. The pyrazole ring may interact with metal ions or active sites in enzymes, while the chromene backbone could be involved in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar compounds to 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide include other chromene derivatives and pyrazole-containing compounds. For example:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

3-methyl-N-(1-methylpyrazol-4-yl)-4-oxo-2-phenylchromene-8-carboxamide

InChI

InChI=1S/C21H17N3O3/c1-13-18(25)16-9-6-10-17(21(26)23-15-11-22-24(2)12-15)20(16)27-19(13)14-7-4-3-5-8-14/h3-12H,1-2H3,(H,23,26)

InChI Key

VSWATQVCXQMWRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NC3=CN(N=C3)C)C4=CC=CC=C4

Origin of Product

United States

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